Time-Dependent Accumulation: Steady-State vs. Single-Dose AUC Ratio
In patients with advanced GIST receiving 400 mg imatinib daily, the mean CGP74588-to-imatinib area under the curve (AUC) ratio increased from 0.14 (±0.03) on day 1 to 0.25 (±0.07) at steady state (days 30-60). This represents a 79% relative increase in metabolite exposure over time [1]. This accumulation is clinically significant because the metabolite contributes to both therapeutic efficacy and hematologic toxicity; correlations with unbound imatinib AUC at steady state were stronger (r = 0.56, p < 0.001) than with total imatinib AUC [1].
| Evidence Dimension | Metabolite-to-parent AUC ratio (plasma) |
|---|---|
| Target Compound Data | 0.25 (±0.07) at steady state |
| Comparator Or Baseline | Imatinib (parent drug); 0.14 (±0.03) on day 1 |
| Quantified Difference | 79% increase in relative exposure at steady state |
| Conditions | 35 advanced GIST patients; 400 mg imatinib daily; plasma samples collected pre-dose and at intervals over 60 days; LC-MS/MS quantification [1] |
Why This Matters
Procurement of CGP74588 reference material is essential for accurate therapeutic drug monitoring protocols that account for time-dependent accumulation and metabolite contributions to both efficacy and toxicity.
- [1] Delbaldo C, Chatelut E, Ré M, Deroussent A, Séronie-Vivien S, Jambu A, et al. Pharmacokinetic-Pharmacodynamic Relationships of Imatinib and Its Main Metabolite in Patients with Advanced Gastrointestinal Stromal Tumors. Clin Cancer Res. 2006;12(20):6073-6078. View Source
